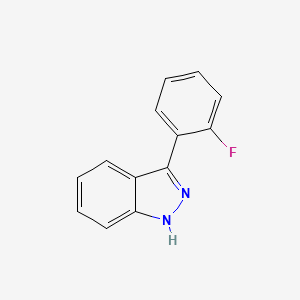

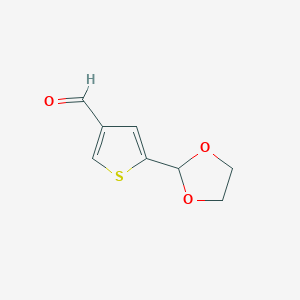

![molecular formula C21H25N3O4 B2494834 1-Morpholin-4-yl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione CAS No. 831233-02-4](/img/structure/B2494834.png)

1-Morpholin-4-yl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves reactions of isatins, urea, and certain diones, yielding spiroheterocycles with high yields. These reactions introduce functional groups such as pyridyl and morpholinyl into the structures of the products. The compounds are characterized by IR, 1H NMR, 13C NMR, and HRMS, with X-ray diffraction analysis further confirming the structures for select derivatives (Gao et al., 2017). Palladium-catalyzed double and single carbonylations of β-amino alcohols also contribute to the synthesis of morpholine-2,3-diones and related compounds, highlighting the intricate steps required for the synthesis of complex molecules (Imada et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds can be characterized by crystallography and spectroscopic methods. For instance, X-ray crystal structure and Hirshfeld analysis of gem-aminals-based morpholine and other moieties reveal the geometrical configuration and intermolecular interactions within the molecules, providing insights into the stability and reactivity of the compound (Al-Majid et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives are diverse and include interactions with other chemical entities to form complex structures. For example, the synthesis of compounds through reactions with chloromethyl, piperidine, and morpholine showcases the versatility and reactivity of these compounds (Rao et al., 2014).

Physical Properties Analysis

The physical properties of morpholine derivatives, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are often determined through spectroscopic analysis and crystallography, as seen in the synthesis and characterization of copper(II) complexes derived from morpholine-based ligands (Hang et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, play a significant role in the potential applications of these compounds. Studies on the rearrangement in systems involving ethyl bromopyruvate and morpholine derivatives highlight the chemical transformations that these molecules can undergo, providing a basis for further chemical exploration (Mamedov et al., 2019).

Wissenschaftliche Forschungsanwendungen

Piperazine and Morpholine: Pharmaceutical Applications

Piperazine and morpholine scaffolds are recognized for their broad spectrum of pharmaceutical applications. These structures serve as core components in various drugs due to their pharmacophoric activities. Scientists have developed new methods for synthesizing derivatives of these compounds to explore their potential in treating different diseases. The emphasis on synthesizing piperazine and morpholine analogues highlights the ongoing interest in leveraging these frameworks for medicinal chemistry applications. Their utility spans across antidepressant, anti-inflammatory, and antitumor activities, underlining the versatility of these scaffolds in drug design and development (Al-Ghorbani Mohammed et al., 2015).

Chiral 1,4-Oxazino[4,3-a]indoles: Synthesis and Properties

The development of chiral oxazinoindoles, which incorporate morpholine rings fused with an indole core structure, has attracted significant interest for their bioactive properties. These molecules often exhibit potent pharmacological activities, including antidepressant, anti-inflammatory, and antitumor effects. The exploration of enantioselective syntheses for this class of compounds signifies a targeted approach to enhance their therapeutic potential, indicating the scientific community's dedication to optimizing the pharmacological profiles of such molecules (A. Dupeux & V. Michelet, 2022).

Photocatalytic Degradation of Pollutants

Research on the photocatalytic degradation of pollutants, including compounds like morpholine, underlines the environmental implications of these chemical frameworks. The identification of intermediate products during the degradation process helps in understanding the pathways and mechanisms involved, providing insights into the potential environmental impact and degradation behavior of morpholine-based compounds. This knowledge is crucial for assessing the ecological safety of chemicals derived from or related to morpholine (P. Pichat, 1997).

Eigenschaften

IUPAC Name |

1-morpholin-4-yl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c25-19(22-8-4-1-5-9-22)15-24-14-17(16-6-2-3-7-18(16)24)20(26)21(27)23-10-12-28-13-11-23/h2-3,6-7,14H,1,4-5,8-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWWJLWKUKOAGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Morpholin-4-yl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

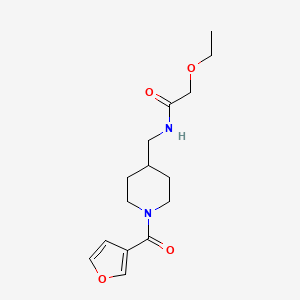

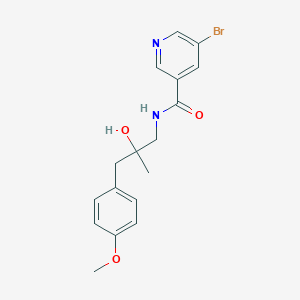

![N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2494757.png)

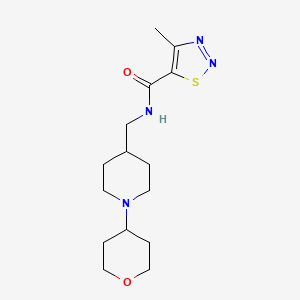

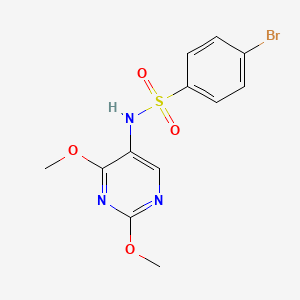

![1-(2-oxo-2-piperidin-1-ylethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2494758.png)

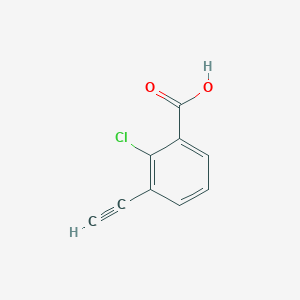

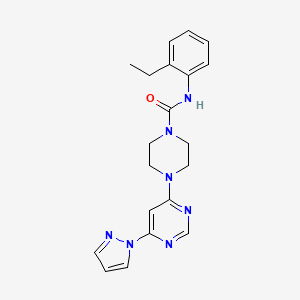

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2494761.png)

![2-(2-fluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2494762.png)

![3-Methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2494772.png)